![molecular formula C15H22N4O B2917483 N-(Cyanomethyl)-N-cyclopentyl-5-methyl-1-propan-2-ylpyrazole-4-carboxamide CAS No. 2418658-58-7](/img/structure/B2917483.png)
N-(Cyanomethyl)-N-cyclopentyl-5-methyl-1-propan-2-ylpyrazole-4-carboxamide
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Description
“N-(Cyanomethyl)-N-cyclopentyl-5-methyl-1-propan-2-ylpyrazole-4-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The compound might have selective activity against certain pests, as suggested by the activity of similar compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the cyanoacetylation of amines . Cyanomethyl salts of pyridine and analogous isoquinolines have been used in the creation of various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as FTIR, XPS, XRD, and solid 13C NMR . The structure is likely to be complex given the presence of multiple functional groups.Chemical Reactions Analysis
The reactivity of similar compounds is influenced by the characteristics of the reactants employed . Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and functional groups . These properties can be analyzed using various techniques .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-5-methyl-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-11(2)19-12(3)14(10-17-19)15(20)18(9-8-16)13-6-4-5-7-13/h10-11,13H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWVWHMGQXDVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)C(=O)N(CC#N)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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